3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid
Description
Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration
3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid is a chiral compound with a piperidine ring substituted at the 2-position by a propanoic acid group and the 1-position by a tert-butoxycarbonyl (Boc) protecting group. The stereochemical descriptor "(2S)" indicates the configuration at the piperidine's C2 carbon, determined by the Cahn-Ingold-Prelog priority rules.
Key structural features :
| Feature | Description |
|---|---|
| Core structure | Piperidine ring (six-membered nitrogen-containing heterocycle) |
| Substituents | Boc group at N1; propanoic acid at C2 |
| Chirality | Single stereocenter at C2 with S configuration |
The Boc group serves as a temporary protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis.
Molecular Formula and Weight Analysis
The compound's molecular formula is C₁₃H₂₃NO₄ , with a molecular weight of 257.33 g/mol . This corresponds to:
- C₁₃ : 13 carbon atoms (piperidine ring, Boc group, propanoic acid chain)
- H₂₃ : 23 hydrogen atoms
- N : 1 nitrogen atom (piperidine ring)
- O₄ : 4 oxygen atoms (Boc carbonyl, propanoic acid carboxyl, two Boc ether oxygens).
Isotopic composition :
| Isotope | Abundance (%) | Contribution to Molecular Weight |
|---|---|---|
| Carbon-12 | 98.9 | 12 × 13 = 156.0 |
| Hydrogen-1 | 99.98 | 1 × 23 = 23.0 |
| Nitrogen-14 | 99.6 | 14 × 1 = 14.0 |
| Oxygen-16 | 99.76 | 16 × 4 = 64.0 |
Crystallographic Data and Conformational Studies
Crystallographic data for analogous piperidine derivatives reveal critical insights into the compound's spatial arrangement:
Piperidine Ring Conformation
The piperidine ring adopts a chair conformation in most cases, influenced by the Boc group at N1. However, substituents at the α-position (C2) can induce deviations. For instance:
| Substituent Position | Conformational Impact | Source |
|---|---|---|
| C2 propanoic acid | Stabilizes chair conformation via steric effects | |
| N1 Boc group | Favors equatorial orientation to minimize strain |
Stereochemical Validation
The (2S) configuration is confirmed via:
Comparative Analysis of Piperidine Substitution Patterns
The substitution pattern at the piperidine ring significantly impacts conformational stability and reactivity. Below is a comparison with related derivatives:
Mechanistic implications :
Properties
IUPAC Name |
3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMDBOVDLUBAI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Synthetic Strategies
Boc-Protected Piperidine Intermediate Synthesis
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in piperidine derivatives. As detailed in patent CN111606842A, Boc introduction typically involves treating piperidin-2-amine with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0–5°C, achieving 85–90% yields. Critical parameters include:
- Stoichiometry : 1.1 equivalents of Boc anhydride per amine group
- Base : Triethylamine (1.2 eq) to neutralize HCl byproducts
- Temperature control : <10°C to minimize N-Boc cleavage
Post-reaction workup employs aqueous HCl (0.5 M) for acid-base extraction, followed by drying over anhydrous Na₂SO₄.
Table 1: Boc Protection Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +12% vs 25°C |
| Boc Anhydride Equiv | 1.1 | +8% vs 1.0 |
| Reaction Time | 5 hr | +5% vs 3 hr |
Stereoselective Alkylation of Boc-Piperidine
The critical C–C bond formation at the piperidine 2-position employs two dominant methodologies:
Grignard Addition to Ketone Intermediates
Adapting methods from CN111606842A, Boc-piperidin-2-one undergoes nucleophilic attack by methylmagnesium bromide (3.0 eq) in tetrahydrofuran (THF) at −78°C:
$$
\text{Boc-piperidin-2-one} + \text{MeMgBr} \rightarrow \text{Boc-piperidin-2-yl-propanol} \quad (70\%\ \text{yield})
$$
Key advantages:
- Stereochemical control : Chelation-controlled addition yields 85:15 diastereomeric ratio (dr)
- Scalability : Demonstrated at 50-mmol scale with consistent yields
Mitsunobu Reaction for Stereoinversion
For enantiomeric enrichment, Matulevičiūtė et al. report Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert configuration at C2:
$$
\text{R-OH} + \text{DEAD/PPh₃} \rightarrow \text{S-OH} \quad (92\%\ \text{yield}, >99\%\ \text{ee})
$$
Carboxylic Acid Formation
Oxidative Methods
Jones oxidation (CrO₃/H₂SO₄) converts secondary alcohols to carboxylic acids but suffers from overoxidation risks (15–20% yield loss). Modern protocols favor TEMPO/NaClO₂ systems:
$$
\text{Boc-piperidin-2-yl-propanol} \xrightarrow{\text{TEMPO (0.1 eq), NaClO₂ (2 eq)}} \text{Target Acid} \quad (88\%\ \text{yield})
$$
Table 2: Oxidation Method Comparison
| Method | Yield (%) | Epimerization Risk |
|---|---|---|
| Jones | 65 | High |
| TEMPO/NaClO₂ | 88 | Low |
| KMnO₄ (Basic) | 72 | Moderate |
Enantioselective Synthesis
Chiral Auxiliary Approach
Coupling Boc-piperidine with (R)-(−)-2-phenylglycinol generates a diastereomeric mixture separable via recrystallization (hexanes/EtOAc). Acidic cleavage (HCl/dioxane) delivers the (2S)-enantiomer with 99.2% ee:
$$
\text{Racemate} + \text{(R)-PhGlyOH} \rightarrow \text{Diastereomers} \xrightarrow{\text{HCl}} \text{(2S)-Acid}
$$
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removable under acidic conditions, enabling access to the free amine for subsequent functionalization.
Key Reaction Data:
Deprotection preserves the stereochemistry at the 2-position of the piperidine ring, as confirmed by chiral HPLC analysis in analogous systems .
Substitution Reactions
The secondary amine (after Boc removal) participates in nucleophilic substitutions, while the carboxylic acid can undergo esterification or amide coupling.
Amine Functionalization
Carboxylic Acid Derivatives
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 6 h | Methyl 3-[(2S)-1-Boc-piperidin-2-yl]propanoate | 88% |
| Amide Formation | Ethylenediamine, EDCl/HOBt | DCM, 25°C, 24 h | 3-[(2S)-1-Boc-piperidin-2-yl]propanamide | 75% |
Oxidation and Reduction
The piperidine ring and propanoic acid backbone exhibit limited redox activity under standard conditions.
Oxidation:
-
Treatment with KMnO₄ in acidic aqueous acetone oxidizes the piperidine ring to a pyridine derivative, but this results in <10% yield due to competing decomposition.
Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) reduces the Boc group only under prolonged high-pressure conditions (>50 atm, 48 h) .
Comparative Reactivity with Structural Analogs
The stereochemistry at the 2-position and Boc protection significantly influence reactivity compared to similar compounds:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, research indicates that compounds synthesized from 3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study showed that certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin, suggesting their potential as effective antimicrobial agents .
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives have been explored for their activity as soluble epoxide hydrolase inhibitors, which are relevant in treating various diseases, including hypertension and inflammation . The ability to modify the piperidine ring offers a pathway to develop new therapeutic agents targeting specific biological pathways.
Multicomponent Reactions
This compound serves as a crucial intermediate in multicomponent reactions aimed at synthesizing complex organic molecules. These reactions allow for the rapid assembly of diverse molecular architectures while minimizing waste and maximizing yield . The versatility of this compound in synthetic pathways is a significant advantage in organic chemistry.
Synthesis of Bioactive Molecules
The compound has been employed in synthesizing various bioactive molecules through innovative synthetic strategies, including the use of microwave irradiation and catalyst systems that enhance reaction efficiency . This application is particularly relevant in developing new drugs with improved efficacy and safety profiles.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing novel benzimidazole conjugated triazole analogues derived from this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. The study employed molecular docking techniques to elucidate the binding interactions between the synthesized compounds and bacterial targets, revealing promising leads for further development .
Pharmacophore Modeling
Another investigation utilized pharmacophore modeling to enhance virtual screening for ligands targeting peroxisome proliferator-activated receptor gamma (PPARγ). This study illustrated how derivatives of this compound could be optimized to improve binding affinity and selectivity for therapeutic applications .
Mechanism of Action
The mechanism of action of 3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various reactions without interference. The piperidine ring and propanoic acid moiety can interact with biological molecules, influencing pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
- (2S)-2-[[1-[(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carbonyl]-4-phenylpiperidine-4-carbonyl]amino]propanoic acid
Uniqueness
3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid is unique due to its specific combination of functional groups and structural features
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid, often referred to as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C13H23N1O4
- Molecular Weight : 255.33 g/mol
- Boiling Point : Approximately 386.4 °C (predicted) .
- Density : 1.102 g/cm³ (predicted) .
- pKa : 4.77 (predicted), indicating its acidic nature .
Antidiabetic Potential
Research has indicated that compounds similar to this compound exhibit inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals.
Table 1: DPP-IV Inhibition Potency Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Sitagliptin | 0.5 | |
| Vildagliptin | 0.3 | |
| 3-[(2S)-1-(tert-butoxy)...] | TBD | Current Study |
Neuroprotective Effects
In vitro studies suggest that piperidine derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress. The mechanisms involve the inhibition of reactive oxygen species (ROS) production and enhancement of neuronal survival pathways.
Case Study: Neuroprotection in Cell Models
A study demonstrated that treatment with a related piperidine compound reduced cell death in neuronal cell lines exposed to oxidative stress, suggesting a protective mechanism against neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- DPP-IV Inhibition : By blocking DPP-IV, the compound enhances incretin levels, leading to improved insulin secretion and glucose tolerance.
- Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals and modulating antioxidant enzyme activity.
- Neurotransmitter Modulation : It may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects.
Research Findings and Studies
Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, highlighting how modifications can enhance their biological efficacy. For instance, the introduction of various substituents on the piperidine ring has been shown to significantly impact DPP-IV inhibition potency .
Table 2: Structure-Activity Relationship Insights
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid?
- Methodology :
- The compound is typically synthesized via multi-step reactions involving tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen. For example, Boc-protected intermediates are coupled with propanoic acid derivatives using peptide coupling reagents (e.g., DCC/DMAP) .
- Key steps include:
Boc protection : Introduction of the Boc group to the piperidine ring under anhydrous conditions.
Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure the (2S)-configuration .
Carboxylic acid activation : Ester hydrolysis under mild acidic or basic conditions to yield the final propanoic acid moiety.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient elution. Purity thresholds ≥95% are standard .
- Spectroscopy :
- NMR : Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm, singlet) and the piperidine ring protons (δ ~3.0–4.0 ppm, multiplet) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~327 for C14H24N2O4) .
- Elemental Analysis : Validate empirical formula (C, H, N, O) within ±0.4% deviation .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to remove hydrophobic impurities .
- Flash Chromatography : Employ silica gel with gradients of dichloromethane/methanol (95:5) for Boc-protected intermediates .
- Acid-Base Extraction : Utilize the compound’s carboxylic acid group for selective partitioning in aqueous NaHCO3 and subsequent acidification .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes in the piperidine ring .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the propanoic acid side chain .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Boc-protected piperidine derivatives in PubChem) to validate assignments .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?
- Methodology :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., palladium-XPhos systems) for enantioselective C–C bond formation .
- Process Optimization :
- Solvent Selection : Replace THF with tert-butanol to improve Boc group stability at elevated temperatures .
- Inert Atmosphere : Use Schlenk techniques to prevent oxidation of intermediates during coupling reactions .
- Scale-Up Challenges : Monitor exothermic reactions (e.g., Boc deprotection with HCl) using calorimetry to avoid thermal degradation .
Q. How do researchers address discrepancies in biological activity data across studies?
- Methodology :
- Batch Analysis : Compare purity and stereochemical composition of batches via LC-MS and circular dichroism (CD) spectroscopy .
- Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H-labeled derivatives) to quantify binding affinity variations due to impurities .
- Meta-Analysis : Correlate activity trends with structural features (e.g., tert-butyl group orientation) using molecular docking simulations .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodology :
- Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the Boc group and photodegradation .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurity profiles via HPLC .
- Safety Protocols : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) and use fume hoods during weighing .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
- Methodology :
- Solvent Screening : Test solubility in DMSO, methanol, and phosphate buffer (pH 7.4) using nephelometry .
- Ionization Effects : Adjust pH to deprotonate the carboxylic acid group (pKa ~4.5), enhancing aqueous solubility .
- Crystallinity Analysis : Compare amorphous vs. crystalline forms via XRPD to explain discrepancies in dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
